![molecular formula C6H4N2O B14240726 2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 405298-62-6](/img/structure/B14240726.png)
2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves multistep reactions starting from 2,4-dihydroxoquinoline derivatives . The synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the preparation of a 2,4-dihydroxoquinoline derivative.
Cyclization: The intermediate undergoes cyclization to form the bicyclic structure.
Analyse Chemischer Reaktionen
2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in molecular docking studies to understand its binding affinity towards specific biological targets, such as β-tubulin.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one involves its interaction with molecular targets such as β-tubulin. The compound binds to the active pocket of β-tubulin, inhibiting its function and leading to cytotoxic effects in cancer cells . This interaction is believed to disrupt the microtubule dynamics, which is crucial for cell division and proliferation .
Vergleich Mit ähnlichen Verbindungen
2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one can be compared with other similar compounds, such as:
4-Methyl-2,8-diazabicyclo[4.2.0]octa-1,3,5-trien-7-one: This compound has a similar bicyclic structure but with a methyl group at the 4-position.
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol: This compound has a hydroxyl group at the 7-position instead of a carbonyl group.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which make it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
405298-62-6 |
---|---|
Molekularformel |
C6H4N2O |
Molekulargewicht |
120.11 g/mol |
IUPAC-Name |
2,8-diazabicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C6H4N2O/c9-6-4-2-1-3-7-5(4)8-6/h1-3H,(H,7,8,9) |
InChI-Schlüssel |
RONBYZQPYUZOAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(NC2=O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.